3-Ethyloxetan-3-amine hydrochloride

説明

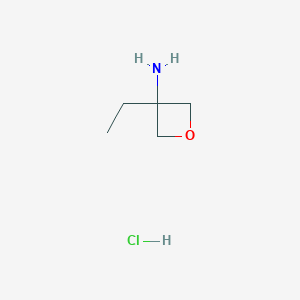

Structure

3D Structure of Parent

特性

IUPAC Name |

3-ethyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-5(6)3-7-4-5;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVLWGAKKLOPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Ethyloxetan-3-amine Hydrochloride: Properties, Structure, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has emerged as a particularly valuable motif. This guide provides an in-depth technical overview of 3-Ethyloxetan-3-amine hydrochloride, a key building block that combines the unique structural features of an oxetane ring with the versatile functionality of a primary amine.

This compound is of significant interest to researchers and drug development professionals as it serves as a versatile scaffold for introducing a 3,3-disubstituted oxetane group into target molecules. The presence of the strained four-membered ether ring can impart profound effects on a molecule's solubility, lipophilicity, metabolic stability, and conformational rigidity.[1] The primary amine provides a convenient attachment point for a wide array of synthetic transformations, while its hydrochloride salt form ensures improved stability and handling characteristics. This document will elucidate the core chemical properties, structural features, plausible synthetic strategies, and critical applications of this compound, providing a comprehensive resource for its effective use in research and development.

Chemical Identity and Physicochemical Properties

The fundamental properties of a chemical reagent are critical for its appropriate handling, storage, and application in synthesis. This compound is a salt, which dictates many of its physical characteristics, such as its solid-state nature and solubility profile.

| Property | Value | Source(s) |

| CAS Number | 1379288-48-8 | [2][3] |

| Molecular Formula | C₅H₁₂ClNO | [2][3] |

| Molecular Weight | 137.61 g/mol | [2][3] |

| IUPAC Name | 3-Ethyloxetan-3-amine;hydrochloride | [4] |

| SMILES | CCC1(COC1)N.Cl | |

| InChI Key | HIVLWGAKKLOPFA-UHFFFAOYSA-N | [3] |

| Physical Form | Crystalline Solid / Powder | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Expert Insights: Storage and Stability

The recommended storage conditions—refrigeration under an inert atmosphere—are crucial for maintaining the integrity of the compound.[2] Amine salts can be hygroscopic, and the strained oxetane ring, while generally stable, can be susceptible to ring-opening reactions under harsh acidic or basic conditions, particularly at elevated temperatures. Storing it in a cold, dry, and oxygen-free environment minimizes the risk of degradation from atmospheric moisture and potential side reactions.

Molecular Structure and Spectroscopic Analysis

Structural Elucidation

The structure of this compound features a central, strained four-membered oxetane ring. A key feature is the quaternary carbon at the 3-position, which is covalently bonded to an ethyl group and an amino group. In its hydrochloride salt form, the lone pair of the nitrogen atom is protonated, forming an ammonium cation, with a chloride anion providing the charge balance. This ionic interaction is fundamental to its solid-state nature.

Predicted Spectroscopic Profile

While specific spectral data for this compound is often proprietary to the supplier, a robust spectroscopic profile can be predicted based on its structure. This is essential for quality control and reaction monitoring.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The ethyl group should present as a triplet (for the -CH₃) and a quartet (for the -CH₂-). The two methylene groups of the oxetane ring are diastereotopic due to the chiral center and should appear as two separate multiplets, likely in the 4.0-5.0 ppm range. The protons of the ammonium group (-NH₃⁺) would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display five unique signals: two for the ethyl group, one for the quaternary carbon, and two for the non-equivalent methylene carbons of the oxetane ring. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.[6]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum would be dominated by the molecular ion of the free base (the cation). The expected exact mass for [C₅H₁₁NO + H]⁺ would be approximately m/z 102.09.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would include N-H stretching from the ammonium group (a broad band around 3000-3200 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and a characteristic C-O-C stretch for the oxetane ether linkage (around 950-1100 cm⁻¹).

Synthesis and Purification

Retrosynthetic Strategy

A logical retrosynthetic analysis simplifies the synthesis into manageable steps. The primary disconnection is the formation of the hydrochloride salt from its corresponding free base. The free amine itself can be envisioned as arising from a precursor that allows for the installation of the amine at the C3 position of the oxetane ring.

Exemplary Synthetic Protocol

While multiple synthetic routes exist for substituted oxetanes, a common and reliable final step is the formation of the hydrochloride salt. The following protocol is based on established chemical principles for this transformation.[7]

Objective: To convert 3-Ethyloxetan-3-amine (free base) to this compound.

Materials:

-

3-Ethyloxetan-3-amine (1.0 eq)

-

Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

-

2.0 M solution of Hydrogen Chloride in Diethyl Ether (1.1 eq)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Dissolution: Dissolve the 3-Ethyloxetan-3-amine free base in a minimal amount of anhydrous diethyl ether in a clean, dry flask.

-

Causality: Diethyl ether is a good solvent for the free base but a poor solvent for the resulting ionic salt, facilitating its precipitation. Anhydrous conditions are critical to prevent the introduction of water, which could interfere with crystallization.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0-5°C.

-

Causality: Cooling the solution decreases the solubility of the product, promoting higher recovery and yielding finer crystals.

-

-

Acidification: While stirring vigorously, add the 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.

-

Causality: The dropwise addition ensures a controlled reaction and prevents localized overheating. The HCl protonates the basic amine, forming the insoluble ammonium chloride salt.

-

-

Stirring & Maturation: After the addition is complete, allow the resulting slurry to stir in the ice bath for an additional 30-60 minutes.

-

Causality: This "maturation" step ensures the reaction goes to completion and maximizes the precipitation of the product.

-

-

Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

-

Causality: The wash removes any unreacted starting material or other soluble impurities that may be adhering to the surface of the crystals. Using cold ether minimizes product loss.

-

-

Drying: Dry the purified solid under high vacuum to remove all residual solvent. The final product is the white, crystalline this compound.

Self-Validation: The success of the protocol is validated by characterization of the final product. A sharp melting point and spectroscopic data (¹H NMR, ¹³C NMR) consistent with the expected structure confirm the identity and purity of the salt.

Role in Medicinal Chemistry and Drug Development

The Oxetane Moiety: A "Magic" Motif

The oxetane ring is considered a "privileged" scaffold in drug design because it can act as a versatile bioisostere, replacing less desirable functional groups to enhance a molecule's drug-like properties.[1]

-

Solubility Enhancement: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent compound. This is a critical parameter for oral bioavailability.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more common alkyl or aromatic groups. Replacing a metabolically liable group with an oxetane can significantly prolong a drug's half-life.[1]

-

Lipophilicity Modulation: An oxetane is more polar than a corresponding gem-dimethyl or cyclobutyl group. Its incorporation allows for fine-tuning of a molecule's lipophilicity (LogP), which is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation that is favorable for binding to its biological target, potentially increasing potency and selectivity.

Integration into Drug Discovery Workflow

Building blocks like this compound are foundational to the rapid synthesis of compound libraries for high-throughput screening. The primary amine serves as a robust chemical handle for diversification.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling this compound. The primary hazards are associated with its potential for irritation and harm upon ingestion or inhalation.[3]

| Hazard Information | Details |

| GHS Pictogram | ! |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332 / H335: Harmful if inhaled / May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol:

-

Always handle this compound in a well-ventilated chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[9]

-

Avoid creating dust. If weighing out the solid, do so carefully.

-

Keep the container tightly closed when not in use.[10]

-

Ensure an eyewash station and safety shower are readily accessible.[8]

Conclusion

This compound is more than just a simple chemical. It is a strategically designed building block that offers a gateway to novel chemical space for medicinal chemists. By providing a stable, easy-to-handle source of the 3-ethyl-3-aminooxetane scaffold, it enables the systematic exploration of this motif's beneficial effects on drug properties. Its combination of a strained, polar ring system with a versatile primary amine makes it an invaluable asset in the quest to design safer and more effective therapeutics. Understanding its properties, structure, and safe handling is the first step toward unlocking its full potential in the laboratory.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]

- 3. 1379288-48-8|this compound| Ambeed [ambeed.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Value of the 3-Ethyloxetan-3-amine Moiety

An In-depth Technical Guide to the Synthesis of the 3-Ethyloxetan-3-amine Hydrochloride Building Block

In modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif.[1] Its strained framework imparts unique conformational constraints and acts as a potent hydrogen bond acceptor, often enhancing aqueous solubility and metabolic stability when replacing more lipophilic groups like gem-dimethyl or carbonyl functionalities.[2] The 3-Ethyloxetan-3-amine scaffold combines these benefits with a primary amine at a quaternary center, providing a crucial vector for chemical elaboration while maintaining a desirable three-dimensional exit trajectory. This guide presents a comprehensive overview of a robust and scalable synthetic route to this compound, a key building block for drug discovery professionals.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward disconnection pathway. The hydrochloride salt is readily formed from the free amine (II) in the final step. The primary amine itself is best handled via a protected precursor to avoid side reactions and facilitate purification. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions that concurrently form the desired salt. This leads to the key intermediate, tert-butyl (3-ethyloxetan-3-yl)carbamate (III).

The core challenge lies in the construction of the 3-ethyl-3-amino-substituted oxetane ring. A reliable method involves converting a tertiary alcohol precursor, (3-ethyloxetan-3-yl)methanol (V), into the amine functionality. This transformation can be efficiently achieved via an azide intermediate (IV), which undergoes clean reduction. The alcohol (V) can be synthesized through the intramolecular Williamson etherification of a suitable 1,3-halohydrin, derived from the commercially available triol, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (VI).

Caption: Retrosynthetic pathway for this compound.

Synthetic Workflow and Mechanistic Insights

The forward synthesis follows the logic of the retrosynthetic analysis, constituting a robust multi-step process.

References

The Synthetic Versatility of 3-Ethyloxetan-3-amine Hydrochloride: A Mechanistic Guide

Introduction: The Rise of the Oxetane Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif.[1][2] Its incorporation into molecular architectures can profoundly influence properties such as aqueous solubility, metabolic stability, and lipophilicity.[3] This guide focuses on a particularly useful building block, 3-Ethyloxetan-3-amine hydrochloride (CAS RN: 1379288-48-8), providing an in-depth exploration of its mechanism of action in key organic transformations.[4][5] For researchers, scientists, and drug development professionals, a deep understanding of this reagent's reactivity is paramount to harnessing its full synthetic potential.

The inherent ring strain of the oxetane, approximately 25.5 kcal/mol, is a key determinant of its reactivity, rendering it susceptible to nucleophilic attack and ring-opening reactions under specific conditions.[6] However, the 3,3-disubstituted nature of the title compound imparts a notable degree of stability, particularly when compared to less substituted oxetanes.[1][2] This unique balance of latent reactivity and operational stability is central to its utility. This guide will dissect the mechanistic underpinnings of its participation in two fundamental classes of organic reactions: N-acylation and reductive amination, providing both theoretical understanding and practical, field-proven protocols.

Core Principles of Reactivity: The Interplay of Structure and Function

The reactivity of this compound is governed by several key structural features:

-

The Amine Hydrochloride Salt: The primary amine is protonated as a hydrochloride salt. This enhances the compound's stability and solubility in certain solvents. For the amine to function as a nucleophile, it must first be deprotonated by a base to liberate the lone pair of electrons on the nitrogen atom.

-

The 3,3-Disubstituted Oxetane Ring: The presence of both an ethyl group and an amino group at the C3 position sterically hinders direct nucleophilic attack at the ether oxygens or the adjacent carbons of the oxetane ring.[1] This substitution pattern significantly enhances the stability of the oxetane ring to many reaction conditions, especially compared to 2-substituted or monosubstituted oxetanes.[2] While the ring can be opened under strongly acidic conditions or with potent Lewis acids, it generally remains intact during standard synthetic transformations like those discussed herein.[7][8]

-

Inductive Effects: The electronegative oxygen atom in the oxetane ring exerts an electron-withdrawing inductive effect, which can influence the basicity of the adjacent amine. This can make the amine slightly less basic than a comparable acyclic amine.[1]

Mechanism of Action in N-Acylation Reactions

N-acylation is a fundamental transformation for the formation of amides, which are prevalent in pharmaceuticals and other functional materials. This compound is a versatile substrate for this reaction, readily forming N-(3-ethyloxetan-3-yl) amides.

The Causality Behind the Reaction Pathway

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Deprotonation of the Amine: The reaction is initiated by the addition of a base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) to neutralize the hydrochloride salt and generate the free 3-ethyloxetan-3-amine. This step is crucial as the protonated amine is not nucleophilic.

-

Nucleophilic Attack: The liberated primary amine, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate and Proton Transfer: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate). A final proton transfer step, often facilitated by the base present in the reaction mixture, yields the neutral amide product.

The stability of the 3,3-disubstituted oxetane ring is a significant advantage in this transformation. Under the typically mild basic or neutral conditions of N-acylation, the oxetane moiety remains intact, allowing for the selective formation of the amide without competing ring-opening side reactions.[9]

Diagram of the N-Acylation Mechanism:

Caption: General mechanism of N-acylation of an amine hydrochloride.

Experimental Protocol: Synthesis of N-(3-Ethyloxetan-3-yl)acetamide

This protocol provides a robust method for the N-acylation of this compound with acetic anhydride.

| Step | Procedure | Causality and Field-Proven Insights |

| 1 | To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added triethylamine (2.2 eq) at 0 °C. | The reaction is cooled to control the exotherm of the acid-base neutralization. Triethylamine is a common, non-nucleophilic base used to liberate the free amine. A slight excess ensures complete deprotonation. DCM is a good solvent for both the starting material and reagents. |

| 2 | Acetic anhydride (1.1 eq) is added dropwise to the stirred solution at 0 °C. | Acetic anhydride is the acylating agent. A slight excess drives the reaction to completion. Dropwise addition helps to control the reaction temperature. |

| 3 | The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. | The reaction is typically complete within this timeframe at room temperature. |

| 4 | The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | This is a critical step to ensure the starting material has been consumed before proceeding to work-up. |

| 5 | Upon completion, the reaction is quenched by the addition of water (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL). | Quenching with water removes the triethylamine hydrochloride salt and any excess acetic anhydride (by hydrolysis to acetic acid). |

| 6 | The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (15 mL) and then brine (15 mL). | The bicarbonate wash removes any remaining acetic acid. The brine wash removes residual water from the organic layer. |

| 7 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | This step removes all traces of water before solvent evaporation to yield the crude product. |

| 8 | The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(3-ethyloxetan-3-yl)acetamide. | Purification removes any unreacted starting materials or byproducts, yielding the final product with high purity. |

Mechanism of Action in Reductive Amination

Reductive amination is a powerful and widely utilized method for the formation of C-N bonds, enabling the synthesis of secondary and tertiary amines. This compound serves as an excellent amine source in this reaction.

The Causality Behind the Reaction Pathway

This one-pot reaction proceeds through two key stages:

-

Imine/Iminium Ion Formation: The reaction is initiated by mixing the amine hydrochloride with a carbonyl compound (aldehyde or ketone) and a non-nucleophilic base. The base deprotonates the amine hydrochloride to the free amine, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration of the resulting hemiaminal intermediate yields an imine (from a primary amine) or an iminium ion.

-

In Situ Reduction: A reducing agent, typically a mild hydride source such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture. These reagents are selective for the reduction of the imine/iminium ion over the starting carbonyl compound. The hydride attacks the electrophilic carbon of the C=N double bond, yielding the final amine product.

The choice of reducing agent is critical for the success of the reaction. STAB is often preferred as it is less toxic than NaBH₃CN and is effective under mildly acidic conditions that can favor iminium ion formation. The stability of the 3,3-disubstituted oxetane ring is again a key feature, as it remains intact throughout the reaction sequence.[2]

Diagram of the Reductive Amination Workflow:

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-3-ethyloxetan-3-amine

This protocol outlines a general procedure for the reductive amination of this compound with benzaldehyde.

| Step | Procedure | Causality and Field-Proven Insights |

| 1 | To a solution of this compound (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (15 mL/g) is added triethylamine (1.1 eq) at room temperature. | Triethylamine liberates the free amine to react with the aldehyde. A slight excess of the aldehyde can help drive the imine formation to completion. Anhydrous conditions are important to prevent competing hydrolysis of the imine intermediate. |

| 2 | The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. | This allows for the formation of the imine intermediate before the addition of the reducing agent. |

| 3 | Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture. | STAB is a mild and selective reducing agent. Portion-wise addition helps to control any potential exotherm. A larger excess is often used to ensure complete reduction. |

| 4 | The reaction is stirred at room temperature for 12-24 hours. | The reduction step may require a longer reaction time to go to completion. |

| 5 | The reaction progress is monitored by TLC or LC-MS. | Essential for determining the endpoint of the reaction. |

| 6 | Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution (15 mL). | The bicarbonate solution neutralizes the acetic acid byproduct from the STAB and any remaining acid. |

| 7 | The layers are separated, and the aqueous layer is extracted with DCM (3 x 15 mL). | Ensures complete recovery of the product from the aqueous phase. |

| 8 | The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | Standard work-up procedure to isolate the crude product. |

| 9 | The crude product is purified by column chromatography on silica gel to yield the pure N-benzyl-3-ethyloxetan-3-amine. | Removes any unreacted starting materials and byproducts. |

Conclusion: A Versatile and Stable Building Block

This compound stands out as a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique structural features—a nucleophilic primary amine and a robust 3,3-disubstituted oxetane ring—allow for its predictable and efficient participation in a range of chemical transformations. The mechanisms of action in N-acylation and reductive amination are well-defined, proceeding through standard pathways with the added benefit of the oxetane's stability under typical reaction conditions. The protocols provided herein are self-validating systems that, when executed with an understanding of the underlying causality, will enable researchers to confidently incorporate this valuable scaffold into their synthetic endeavors, paving the way for the discovery of novel molecules with enhanced properties.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]

- 5. 1379288-48-8|this compound| Ambeed [ambeed.com]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

3-Ethyloxetan-3-amine Hydrochloride: A Strategic Bioisostere for Carbonyl Groups in Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In medicinal chemistry, the strategic replacement of problematic functional groups is a cornerstone of lead optimization. The carbonyl moiety, while ubiquitous in bioactive molecules, often presents liabilities related to metabolic instability and undesirable physicochemical properties. This technical guide provides an in-depth analysis of 3-Ethyloxetan-3-amine hydrochloride as a non-classical bioisostere for carbonyl groups. We will explore the underlying rationale for this bioisosteric replacement, detailing the unique advantages conferred by the oxetane ring in modulating aqueous solubility, metabolic stability, lipophilicity, and basicity. This guide offers a comparative analysis of physicochemical properties, detailed synthetic protocols, and standardized experimental workflows for validation, equipping researchers and drug development professionals with the knowledge to effectively leverage this advanced molecular scaffold.

The Challenge: Navigating the Liabilities of the Carbonyl Group

The carbonyl group is a fundamental structural motif in a vast number of pharmaceuticals. Its ability to act as a hydrogen bond acceptor is crucial for molecular recognition and binding to biological targets.[1] However, its presence is often a double-edged sword, introducing several challenges during drug development:

-

Metabolic Instability: Ketones and aldehydes are susceptible to enzymatic reduction by carbonyl reductases, leading to rapid metabolism and low bioavailability.[2] Amide bonds can be hydrolyzed by proteases, limiting the oral availability and half-life of peptide-based drugs.[3]

-

Poor Physicochemical Properties: High polarity associated with some carbonyl-containing scaffolds can lead to poor membrane permeability. Conversely, excessive lipophilicity in other contexts can result in low aqueous solubility and off-target effects.[1]

-

Toxicity and Reactivity: The inherent electrophilicity of some carbonyls can lead to covalent binding with proteins and other off-target interactions.[1]

Bioisosterism offers a proven strategy to mitigate these liabilities.[3][4] By replacing a functional group with a structurally distinct but functionally similar moiety, medicinal chemists can fine-tune a molecule's properties to achieve a superior pharmacological profile.[5][6]

The Solution: The Oxetane Ring as a Carbonyl Mimic

The oxetane ring, a four-membered cyclic ether, has emerged as a powerful non-classical bioisostere for the carbonyl group.[2] Its unique combination of structural and electronic features allows it to address the key shortcomings of carbonyls while preserving essential binding interactions.

-

Structural and Electronic Mimicry: The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair electrons, making it an excellent hydrogen bond acceptor, comparable in strength to a ketone.[1][5]

-

Metabolic Robustness: The ether linkage of the oxetane is significantly more resistant to metabolic degradation compared to the enzymatic reduction of a carbonyl group.[1][2]

-

Improved Physicochemical Profile: As a compact, polar, and three-dimensional motif, the oxetane ring can enhance aqueous solubility and disrupt undesirable lipophilic interactions without a significant increase in molecular weight.[2][7][8]

The diagram below illustrates the fundamental concept of replacing a generic ketone with the 3-amino-oxetane scaffold.

Caption: Bioisosteric replacement of a carbonyl with a 3-amino-oxetane.

A Deeper Dive: this compound

This compound (CAS RN: 1379288-48-8, Formula: C5H12ClNO, MW: 137.61) is a specific building block that exemplifies the power of this strategy.[9] The substitution at the 3-position is critical:

-

The Amine Group (NH2): Provides a crucial vector for interaction, either as a hydrogen bond donor or as a point of attachment for further chemical elaboration. Its basicity is significantly modulated by the adjacent oxetane ring.

-

The Ethyl Group (Et): Occupies steric space, allowing chemists to probe specific pockets within a binding site.

-

The Hydrochloride Salt (·HCl): Ensures the compound is a stable, crystalline solid with improved aqueous solubility and handling characteristics, which is ideal for synthesis and formulation.

Comparative Physicochemical Properties: A Quantitative Look

The true value of a bioisosteric replacement is quantified through changes in a molecule's physicochemical properties. The following table provides a comparative analysis between a hypothetical parent ketone and its 3-ethyloxetan-3-amine analogue.

| Property | Parent Molecule (with Carbonyl) | Bioisostere (with 3-Ethyloxetan-3-amine) | Rationale for Change |

| Lipophilicity (LogD at pH 7.4) | Higher | Lower (Typically 0.5-1.0 unit decrease) | The polarity of the oxetane ring and the ionizable amine group increase hydrophilicity.[5][10] |

| Aqueous Solubility | Lower | Higher | Increased polarity and the formation of the hydrochloride salt significantly boost solubility.[2][7] |

| Metabolic Stability (t½ in HLM) | Lower | Higher | The oxetane ether linkage is not a substrate for carbonyl reductases, reducing Phase I metabolic clearance.[1][2][11] |

| Basicity of Proximal Amine (pKa) | N/A | Lower (pKa ~7.5-8.5) | The strong inductive electron-withdrawing effect of the oxetane oxygen reduces the pKa of the adjacent amine.[6][7] This can be highly beneficial for mitigating toxicities associated with high basicity, such as hERG channel inhibition.[11] |

| Hydrogen Bond Acceptor Capacity | Strong | Strong | The oxetane oxygen effectively mimics the hydrogen bond accepting capability of the carbonyl oxygen.[1][7] |

HLM: Human Liver Microsomes

Synthetic Strategy for 3-Alkyloxetan-3-amines

Access to these valuable building blocks is critical for their application in drug discovery. While numerous synthetic routes exist, a common and reliable approach involves the construction of the oxetane ring followed by functionalization. Below is a representative, multi-step synthetic workflow.

Caption: General synthetic workflow for 3-alkyloxetan-3-amine hydrochlorides.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrate.

Step 1: Synthesis of 1-chloro-2-(ethoxymethyl)propan-2-ol

-

To a solution of ethyl magnesium bromide (1.1 eq) in THF at 0 °C, add epichlorohydrin (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Ethyl-oxetan-3-ol

-

Dissolve the crude product from Step 1 in a suitable solvent such as THF.

-

Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Heat the mixture to reflux and stir for 16 hours to facilitate the intramolecular Williamson ether synthesis.

-

Cool the reaction to 0 °C and quench with water.

-

Extract with ethyl acetate (3x), combine the organic layers, dry over Na2SO4, and concentrate.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-ethyl-oxetan-3-ol.

Step 3: Synthesis of 3-Ethyloxetan-3-amine

-

This step can be achieved via multiple methods, such as a Ritter reaction followed by hydrolysis or conversion to a leaving group followed by amination. A direct approach is shown here.

-

To a solution of 3-ethyl-oxetan-3-ol (1.0 eq) and phthalimide (1.1 eq) in THF, add triphenylphosphine (1.1 eq).

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent in vacuo and purify the residue by column chromatography to yield the N-phthaloyl protected intermediate.

-

Dissolve the intermediate in ethanol and add hydrazine monohydrate (4.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool to room temperature, filter off the phthalhydrazide precipitate, and concentrate the filtrate to obtain the crude 3-ethyloxetan-3-amine.

Step 4: Formation of this compound

-

Dissolve the crude amine from Step 3 in a minimal amount of diethyl ether or dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of HCl in diethyl ether (e.g., 2 M) or dioxane (e.g., 4 M) dropwise until precipitation is complete.[12]

-

Stir the resulting slurry for 30 minutes at 0 °C.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Validation: Key Experimental Workflows

To validate the benefits of the carbonyl-to-oxetane bioisosteric switch, a series of standardized in vitro assays should be performed.

Protocol 1: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s.[2]

-

Preparation: Prepare stock solutions of the test compound and a positive control (a compound with known high clearance) in DMSO.

-

Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (HLM), NADPH (a required cofactor), and phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Add the test compound to initiate the reaction (final DMSO concentration <0.5%).

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the oxetane analogue compared to the carbonyl parent indicates improved metabolic stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.[13][14]

-

Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

-

Compound Addition: The test compounds are added to the donor plate wells.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a set period (e.g., 4-18 hours).

-

Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

-

Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation parameters. Compounds are categorized as having low, medium, or high permeability. This data helps assess whether the bioisosteric swap has favorably or unfavorably impacted the molecule's ability to cross cell membranes.

Conclusion and Future Perspectives

This compound represents a sophisticated and highly effective tool in the medicinal chemist's arsenal. Its use as a bioisostere for carbonyl groups can simultaneously address multiple liabilities, including metabolic instability and suboptimal physicochemical properties. By imparting metabolic robustness, enhancing solubility, and modulating the basicity of adjacent amines, this scaffold can transform a problematic lead compound into a viable drug candidate.

The success of any bioisosteric replacement is, however, context-dependent.[6][13] The impact on target binding, permeability, and overall ADME profile must be carefully evaluated on a case-by-case basis. As synthetic methodologies continue to advance, we can expect to see an even broader application of substituted oxetanes, enabling the design of next-generation therapeutics with superior efficacy and safety profiles.

References

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. benchchem.com [benchchem.com]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1379288-48-8|this compound| Ambeed [ambeed.com]

- 10. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]

- 13. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]

A-861: A Technical Guide to 3-Ethyloxetan-3-amine Hydrochloride for Increasing Molecular Three-Dimensionality

Abstract

The pharmaceutical industry's pursuit of novel therapeutics is increasingly challenged by the chemical properties of drug candidates. A significant portion of discovery pipelines is dominated by planar, aromatic-rich molecules, a phenomenon often termed "molecular flatland." This structural bias frequently leads to suboptimal physicochemical properties, including poor solubility, high metabolic turnover, and off-target promiscuity. This guide introduces 3-Ethyloxetan-3-amine hydrochloride as a strategic building block to overcome these limitations. By incorporating this sp³-rich, three-dimensional motif, researchers can systematically enhance the structural complexity of lead compounds, thereby improving their drug-like properties. We will explore the underlying principles of molecular three-dimensionality, the unique advantages of the oxetane core, and provide detailed, field-tested protocols for the synthetic incorporation of this compound into discovery workflows.

Chapter 1: The Challenge of "Flatland" in Modern Drug Discovery

For decades, synthetic chemistry has favored reactions that build molecules on a two-dimensional plane, leading to a surfeit of flat, aromatic compounds in screening libraries. While effective for some targets, this lack of structural diversity presents a significant hurdle. Molecules with low three-dimensionality, often quantified by a low fraction of sp³ hybridized carbons (Fsp³), are associated with higher rates of attrition in clinical trials.[1][2]

The core issues with "flat" molecules include:

-

Poor Solubility: Planar aromatic surfaces tend to pack efficiently into stable crystal lattices, which can decrease aqueous solubility and hinder oral absorption.

-

Metabolic Liability: Flat, lipophilic molecules are often prime substrates for metabolic enzymes like cytochrome P450s, leading to rapid clearance and poor pharmacokinetic profiles.[3]

-

Target Promiscuity: The undefined shape of conformationally flexible, flat molecules can lead to binding at unintended biological targets, causing off-target toxicity.[2]

The "escape from flatland" is a strategic imperative in modern medicinal chemistry, advocating for the deliberate design of molecules with greater three-dimensionality to improve their developability.[4] Increasing the Fsp³ count is a key design principle to achieve this, as it introduces rigid, defined, and complex shapes that can better interact with the intricate topographies of protein binding sites.[4][5][6]

Chapter 2: The Oxetane Motif: A 3D Scaffold with Unique Advantages

Oxetanes, four-membered oxygen-containing heterocycles, have emerged as powerful tools for medicinal chemists.[1][7][8] Their small size, polarity, and inherent three-dimensionality make them highly attractive for modifying drug candidates.[1][3][8] The 3,3-disubstituted oxetane pattern is particularly valued for its enhanced chemical stability compared to other substitution patterns.[1][8]

Key benefits of incorporating an oxetane ring include:

-

Bioisosterism: The oxetane motif can serve as a potent bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][9][10] This replacement can introduce polarity and improve metabolic stability without significantly altering the molecule's volume.[10]

-

Improved Physicochemical Properties: The introduction of an oxetane can significantly enhance aqueous solubility, reduce lipophilicity (LogD), and improve metabolic clearance profiles.[1][3][7][8]

-

Modulation of Amine Basicity: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the pKa of a proximal amine group.[1] This is a crucial tool for fine-tuning the charge state of a molecule to optimize cell permeability and target engagement.

Chapter 3: Profile of a Key Building Block: this compound

This compound is a readily accessible and versatile chemical building block designed for the facile introduction of a 3D-rich fragment. The hydrochloride salt form ensures good shelf-life stability and solubility in polar solvents commonly used for synthesis.

| Property | Value | Source |

| CAS Number | 1379288-48-8 | --INVALID-LINK--[11] |

| Molecular Formula | C₅H₁₂ClNO | --INVALID-LINK--[11] |

| Molecular Weight | 137.61 g/mol | --INVALID-LINK--[11] |

| Appearance | White to off-white solid | Typical Observation |

| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |

The primary amine on a fully substituted (quaternary) carbon atom provides a convenient handle for a variety of chemical transformations, while the ethyl group and the oxetane ring itself lock in a defined three-dimensional conformation.

Chapter 4: Core Synthetic Methodologies & Mechanistic Insights

The primary amine of 3-Ethyloxetan-3-amine serves as a potent nucleophile for forming robust covalent bonds. The following protocols describe standard, validated procedures for its incorporation.

Workflow 1: Amide Bond Formation

The coupling of the amine with a carboxylic acid is one of the most frequent and reliable reactions in medicinal chemistry.[12] The use of modern coupling reagents minimizes side reactions and ensures high yields.

Caption: General workflow for amide coupling reactions.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and minimal side products.[13][14]

Materials:

-

This compound

-

Carboxylic acid of interest (1.0 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, 5% LiCl solution, brine, anhydrous Na₂SO₄

Procedure:

-

Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

-

Solvation: Dissolve the solids in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) to the mixture. The first equivalent neutralizes the hydrochloride salt, and the subsequent two equivalents facilitate the coupling reaction. Stir for 5 minutes.

-

Activation: Add HATU (1.1 eq) to the solution. The mixture may turn slightly yellow. Stir for 15 minutes at room temperature to ensure complete activation of the carboxylic acid.

-

Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove residual DMF) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

-

Final Purification: Purify the crude product by silica gel column chromatography to yield the final amide.

Causality and Self-Validation:

-

Why DIPEA? A non-nucleophilic base is crucial. DIPEA is sterically hindered and will not compete with the primary amine in attacking the activated carboxylic acid.

-

Why HATU? HATU rapidly forms a highly reactive activated ester with the carboxylic acid, leading to efficient coupling with even moderately nucleophilic amines.[12]

-

Why LiCl wash? DMF is a high-boiling, water-miscible solvent. Washing with a lithium chloride solution is a standard and effective method for removing it from ethyl acetate extracts.[13]

-

Validation: Successful synthesis can be confirmed by LC-MS (observing the expected product mass) and NMR spectroscopy (confirming the structure and purity).

Chapter 5: Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for rational drug design. Its adoption allows medicinal chemists to systematically and efficiently increase the three-dimensionality of their compounds. This structural enhancement is a proven strategy for improving critical drug-like properties, including solubility, metabolic stability, and target selectivity.[1][3][7] By moving beyond the confines of "molecular flatland," the strategic incorporation of sp³-rich building blocks like this compound will continue to be a key enabler in the discovery of the next generation of innovative medicines.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. 1379288-48-8|this compound| Ambeed [ambeed.com]

- 12. hepatochem.com [hepatochem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Understanding the Stability of 3,3-Disubstituted Oxetanes: A Case Study of 3-Ethyloxetan-3-amine Hydrochloride

An In-depth Technical Guide

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—allows for the fine-tuning of physicochemical characteristics in drug candidates.[1][2][3] This guide provides an in-depth analysis of the chemical stability of the oxetane core, with a particular focus on the robust 3,3-disubstituted pattern. We will dismantle the misconception of the oxetane ring's inherent instability, explore the structural and environmental factors that govern its reactivity, and provide detailed experimental protocols for stability assessment using 3-Ethyloxetan-3-amine hydrochloride as a practical case study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this valuable scaffold.

The Ascendance of the Oxetane Motif in Drug Discovery

Historically, the development of drug candidates has often been a battle against poor physicochemical properties, such as low aqueous solubility or high metabolic turnover. The introduction of the oxetane ring has provided chemists with a powerful tool to address these challenges.[3] Frequently employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane moiety offers a compelling set of advantages:

-

Improved Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility.[1][4]

-

Enhanced Metabolic Stability: The oxetane ring can block metabolically labile C-H bonds, and it is generally more resistant to enzymatic degradation than carbonyl groups, which are susceptible to reduction or hydrolysis.[4][5]

-

Modulation of Basicity: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition.[1][6]

-

Vectorial Exit into Unexplored Chemical Space: The rigid, three-dimensional structure of the oxetane ring can orient substituents into new regions of chemical space, potentially improving binding affinity to biological targets.[6]

These beneficial properties are validated by the growing number of oxetane-containing compounds in clinical trials, a significant portion of which feature the stable 3-substituted pattern.[2][6]

The Oxetane Core: A Dichotomy of Strain and Stability

The reactivity of a cyclic ether is largely dictated by its ring strain. The four-membered oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol, comparable to that of an epoxide (27.3 kcal/mol) and far greater than a tetrahydrofuran (5.6 kcal/mol).[5] This inherent strain, coupled with polarized C-O bonds, allows for facile ring-opening reactions under certain conditions, typically involving Lewis acid activation.[5][7]

However, this propensity for reactivity is not a universal trait. The stability of an oxetane is profoundly influenced by its substitution pattern. The anecdotal belief that oxetanes are categorically unstable under acidic conditions is a misconception that overlooks this critical structural nuance.[2][6]

The Critical Role of 3,3-Disubstitution

The substitution pattern is the single most important determinant of an oxetane's stability. Follow-up studies to initial explorations of oxetanes in drug discovery demonstrated that stability is strongly linked to this feature, with 3,3-disubstitution being the most stable arrangement.[2][6]

The enhanced stability of 3,3-disubstituted oxetanes is primarily due to steric hindrance. For a ring-opening reaction to occur, a nucleophile must attack the C-O σ* antibonding orbital. In a 3,3-disubstituted oxetane, the substituents on the C3 carbon effectively block this trajectory, sterically shielding the ring from nucleophilic attack.[6] In contrast, oxetanes with substitution at the 2-position or only a single substituent at the 3-position are more susceptible to decomposition, particularly under strongly acidic conditions.[4]

Caption: Key factors influencing the chemical stability of the oxetane ring.

Case Study: this compound

This compound serves as an excellent model for understanding the stability of a medicinally relevant oxetane.

-

Structure: C₅H₁₁NO · HCl

-

Core Scaffold: An oxetane ring.

-

Substitution: Disubstituted at the C3 position with an ethyl group and an amine group.

-

Salt Form: A hydrochloride salt, indicating the amine is protonated.

Predicted Stability Profile

Based on the principles discussed, we can predict a high degree of stability for this compound:

-

3,3-Disubstitution: The presence of two substituents at the C3 position provides significant steric protection against nucleophilic ring-opening. This is the dominant factor contributing to its stability.[4][6]

-

Electronic Effects: The primary amine is an electron-donating group, which could slightly destabilize the ring. However, its basicity is attenuated by the inductive electron-withdrawing effect of the oxetane oxygen. More importantly, in the hydrochloride salt form, the amine exists as a protonated ammonium cation (-NH₃⁺), which is strongly electron-withdrawing and thus contributes to the overall stability of the ring.

-

Internal Nucleophile: While the amine group is a potential internal nucleophile, its propensity to participate in an intramolecular ring-opening is significantly reduced when it is protonated as the hydrochloride salt. Under neutral or basic conditions where the free amine is present, this remains a theoretical degradation pathway, though it is less likely for the sterically hindered 3,3-disubstituted system.[2]

-

Salt Form: The hydrochloride salt form generally enhances stability in the solid state and improves aqueous solubility.[8]

Overall, this compound is expected to be a chemically robust molecule, stable across a wide pH range and resistant to moderate thermal stress.[4]

Experimental Verification: Forced Degradation Studies

To experimentally validate the predicted stability, a series of forced degradation (or stress testing) studies are essential. These studies are a regulatory requirement in drug development and are crucial for developing stability-indicating analytical methods.[9][10] The goal is to intentionally degrade the compound under conditions more severe than those it would typically encounter to identify potential degradation products and pathways.[10]

Caption: A generalized workflow for conducting forced degradation studies.

Experimental Protocols

The following protocols outline a standard approach to assess the stability of a compound like this compound. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (LC-MS) for peak identification.

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

Protocol 1: Hydrolytic Stability (Acid/Base Stress)

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

-

Dilute to a final concentration of ~0.1 mg/mL for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

-

Dilute to a final concentration of ~0.1 mg/mL for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of water.

-

Incubate and process as described for acid/base hydrolysis (without neutralization).

-

Causality: This protocol tests for susceptibility to acid- or base-catalyzed ring-opening. For a stable 3,3-disubstituted oxetane, minimal to no degradation is expected under these conditions.[4]

Protocol 2: Oxidative Stability

-

Sample Preparation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

-

Analysis:

-

Dilute the sample to a final concentration of ~0.1 mg/mL for analysis.

-

Causality: This test assesses the molecule's vulnerability to oxidation. The primary amine is a potential site for oxidation, though the oxetane ring itself is generally stable to mild oxidants.

Protocol 3: Thermal Stability

-

Sample Preparation:

-

Place the solid compound (powder) in a controlled temperature oven at 80°C for 48 hours.

-

-

Analysis:

-

After the stress period, prepare a solution of the stressed solid at the target analytical concentration (~0.1 mg/mL) and analyze immediately.

-

Causality: This protocol evaluates the solid-state stability of the compound at elevated temperatures, which is critical for determining storage conditions.

Data Interpretation and Summary

The results from the HPLC analysis are used to quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Table 1: Representative Forced Degradation Data for a Stable Compound

| Stress Condition | Incubation Time/Temp | % Degradation | Observations |

| 0.1 N HCl | 24 h @ 60°C | < 2% | No significant degradation products observed. |

| 0.1 N NaOH | 24 h @ 60°C | < 2% | No significant degradation products observed. |

| 3% H₂O₂ | 24 h @ RT | < 5% | Minor unknown peak may be observed. |

| Dry Heat (Solid) | 48 h @ 80°C | < 1% | Compound is stable in solid state. |

Expected Outcome: For a robust compound like this compound, degradation should be minimal (<10-20%) under these conditions. The stability observed in 3,3-disubstituted oxetanes often extends to a pH range of 1-10.[3] This confirms the stability-indicating nature of the analytical method and reinforces the compound's suitability for further development.

Conclusion

The 3,3-disubstituted oxetane is a privileged scaffold in drug discovery, offering a powerful method to enhance the physicochemical properties of therapeutic candidates. Its reputation for stability is not merely anecdotal but is grounded in the fundamental principles of steric hindrance, which effectively protects the strained four-membered ring from degradative pathways. As demonstrated with the case study of this compound, a thorough understanding of the factors governing oxetane reactivity, combined with rigorous experimental validation through forced degradation studies, enables scientists and researchers to confidently incorporate these valuable motifs into their drug design programs. The strategic use of stable oxetanes will undoubtedly continue to contribute to the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Senior Application Scientist's Guide to 3-Ethyloxetan-3-amine hydrochloride: From Procurement to Application

Abstract

This technical guide provides an in-depth overview of 3-Ethyloxetan-3-amine hydrochloride, a valuable chemical building block for researchers in drug discovery and medicinal chemistry. The guide covers the strategic importance of the oxetane motif, commercial availability and supplier qualification, and a detailed, field-proven protocol for its application in amide coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar building blocks in their synthetic workflows.

Introduction: The Strategic Value of the Oxetane Motif

In modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a key strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold.[1] Once considered a niche curiosity, it is now recognized as a powerful tool for enhancing properties such as aqueous solubility, metabolic stability, and cell permeability.[2][3][4]

The value of the oxetane motif is multifaceted:

-

Solubility Enhancement: Replacing lipophilic groups like a gem-dimethyl moiety with an oxetane can significantly increase aqueous solubility, a critical factor for oral bioavailability.[1]

-

Metabolic Stability: The oxetane ring can serve as a "metabolic shield," blocking sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

-

pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, which can be crucial for mitigating off-target effects like hERG channel inhibition.[1]

-

Improved Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity for its biological target.[2]

This compound (CAS: 189940-27-0) is a prime example of a "building block"—a small, functionalized molecule used for the modular assembly of more complex compounds.[5][6] Its structure combines the beneficial properties of the oxetane ring with a reactive primary amine, making it an attractive starting point for library synthesis and lead optimization campaigns. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[7]

Commercial Availability and Supplier Qualification

This compound is commercially available from a variety of chemical suppliers. However, the reliability of supply and the purity of the material are paramount for reproducible and successful research.

Identified Commercial Suppliers

The following table summarizes a selection of suppliers listing this compound or its CAS number. Researchers should always contact suppliers directly to confirm current availability, pricing, and purity specifications.

| Supplier | CAS Number | Notes |

| BLD Pharm | 1379288-48-8 | Lists the compound and CAS.[8] |

| Ambeed | 1379288-48-8 | Provides product information and documentation.[9] |

| Fluorochem | Not Listed | Offers a range of similar oxetane derivatives.[10] |

| Sigma-Aldrich (Merck) | Not Listed | Carries a vast portfolio of heterocyclic building blocks.[11] |

| Keying Chem | 1379288-48-8 | Lists the compound with basic product details. |

| Cov-chem | 1379288-48-8 | Lists the compound with purity of 97%.[12] |

*Note: Some suppliers list CAS 1379288-48-8 for this compound. Researchers should verify the correct CAS number (189940-27-0) and structure with the supplier.

The Importance of Qualification: A Self-Validating Workflow

Relying solely on a supplier's label is insufficient for rigorous scientific research. Implementing a robust procurement and qualification workflow is essential to ensure the identity and purity of starting materials, preventing costly delays and confounding experimental results.

The following diagram illustrates a best-practice workflow for procuring and qualifying a chemical building block like this compound.

Caption: Procurement and In-House Quality Control (QC) Workflow.

Causality Behind the Workflow:

-

Requesting a CoA (Certificate of Analysis): This is the first gatekeeper. A CoA provides the supplier's own analytical data (e.g., NMR, HPLC, purity). It sets a baseline for your own verification.

-

In-House QC: This is the most critical step for trustworthiness.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure. The observed shifts, splitting patterns, and integrations should be consistent with the structure of 3-Ethyloxetan-3-amine.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the parent ion and provides a purity assessment (e.g., % area under the curve at a specific wavelength).

-

-

Comparison: If your in-house data does not match the supplier's CoA, the material should be quarantined. This self-validating loop prevents impure or incorrect material from being used in subsequent, more expensive experiments.

Representative Application: Small-Scale Amide Coupling

Primary amines are foundational reagents in drug discovery, most commonly used in the formation of amide bonds. The following protocol describes a reliable, small-scale amide coupling reaction using this compound.

Conceptual Workflow

The diagram below outlines the logical steps of the amide coupling reaction, a cornerstone of medicinal chemistry library synthesis.

Caption: Workflow for a standard amide coupling reaction.

Detailed Step-by-Step Protocol

This protocol details the coupling of a generic carboxylic acid with this compound.

Objective: To synthesize N-(3-ethyloxetan-3-yl)benzamide as a representative product.

Materials:

-

Benzoic Acid (MW: 122.12 g/mol )

-

This compound (MW: 137.61 g/mol )

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (MW: 380.23 g/mol )

-

DIPEA (N,N-Diisopropylethylamine) (MW: 129.24 g/mol )

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

-

Reagent Preparation (Stoichiometry Rationale):

-

In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (50 mg, 0.41 mmol, 1.0 equiv).

-

Add this compound (62 mg, 0.45 mmol, 1.1 equiv). Rationale: A slight excess of the amine is used to ensure the complete consumption of the potentially more valuable carboxylic acid.

-

Add HATU (171 mg, 0.45 mmol, 1.1 equiv). Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral acids.[13]

-

Dissolve the solids in anhydrous DMF (2 mL).

-

-

Reaction Initiation (Base Rationale):

-

Under an inert atmosphere (e.g., nitrogen), add DIPEA (0.21 mL, 1.23 mmol, 3.0 equiv) dropwise to the stirring solution. Rationale: Two equivalents of base are required: one to neutralize the hydrochloride salt of the amine and one to neutralize the HCl by-product of the amide bond formation. A third equivalent ensures the reaction remains basic, which is optimal for HATU-mediated couplings.[14][15][16]

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by taking a small aliquot, diluting it with EtOAc, and analyzing by LC-MS or TLC. The reaction is complete when the limiting reagent (benzoic acid) is consumed.

-

-

Aqueous Workup:

-

Once complete, dilute the reaction mixture with EtOAc (15 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic by-products. The brine wash removes residual water and DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Confirmation:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the pure fractions and concentrate to yield the final product.

-

Confirm the structure and purity of the isolated product using ¹H NMR and LC-MS.

-

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its utility stems from the advantageous properties imparted by the oxetane ring, which can be used to overcome common challenges in drug development, such as poor solubility and metabolic instability.[2][3] By understanding its commercial landscape and implementing rigorous, self-validating procurement and experimental protocols, researchers can effectively leverage this building block to accelerate the synthesis of novel and optimized molecular entities.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Building block (chemistry) - Wikipedia [en.wikipedia.org]

- 6. boronmolecular.com [boronmolecular.com]

- 7. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 8. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]

- 9. 1379288-48-8|this compound| Ambeed [ambeed.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. N-ethyloxetan-3-amine | 1341989-73-8 [sigmaaldrich.com]

- 12. This compound - 上海柯维化学技术有限公司 [kewelchem.com]

- 13. fishersci.dk [fishersci.dk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Navigating the Synthesis and Handling of 3-Ethyloxetan-3-amine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

The strategic incorporation of novel chemical scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these, the oxetane moiety has emerged as a valuable building block, prized for its ability to impart desirable characteristics such as increased polarity and metabolic stability.[1][2] 3-Ethyloxetan-3-amine hydrochloride, a key intermediate, presents both unique opportunities and specific handling challenges. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety, handling, and core chemical principles associated with this compound, ensuring its effective and safe utilization in the laboratory.

Understanding the Core Moiety: The Oxetane Ring's Influence

The four-membered oxetane ring is not merely a passive component of the molecule; its inherent ring strain and the electronegativity of the oxygen atom significantly influence the reactivity and properties of adjacent functional groups.[3] This is particularly true for the amine group at the 3-position.

Modulation of Amine Basicity

A critical feature of the oxetane ring is its strong inductive electron-withdrawing effect. This effect significantly reduces the basicity (pKa) of the neighboring amine group.[4][5] This modulation is a key reason for the incorporation of amino-oxetanes in drug candidates, as it can mitigate off-target effects associated with highly basic amines, such as hERG inhibition.[5][6] Understanding this principle is crucial when planning synthetic steps, as the reduced nucleophilicity of the amine will influence reaction conditions for subsequent transformations like acylations or alkylations.[7][8]

Stability Profile: Navigating Ring Strain

While the ring strain in oxetanes makes them useful synthetic intermediates, it also raises concerns about their stability.[3] However, the stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes, such as the parent structure of our topic compound, are generally more stable than other substitution patterns.[4][9] This increased stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles that could initiate ring-opening.[4]

It is a common misconception that oxetanes are universally unstable under acidic conditions. While strong acids can promote ring-opening, especially in the presence of a nucleophile, the 3,3-disubstitution provides a significant degree of kinetic stability.[3][10] Nevertheless, prolonged exposure to harsh acidic conditions or high temperatures should be avoided.[3] Basic conditions are generally well-tolerated, making them the preferred choice for reactions like ester hydrolysis on other parts of the molecule.[10]

Hazard Identification and Risk Mitigation